REACTION_CXSMILES
|
[CH3:1][SiH:2]([CH:6]([CH3:8])[CH3:7])[CH:3]([CH3:5])[CH3:4].S(Cl)([Cl:12])(=O)=O.Cl.S(=O)=O>>[CH3:1][Si:2]([CH:6]([CH3:8])[CH3:7])([CH:3]([CH3:5])[CH3:4])[Cl:12]
|
Name
|
methyldiisopropylsilane
|
Quantity
|
26.1 g
|
Type
|
reactant
|
Smiles
|
C[SiH](C(C)C)C(C)C
|
Name
|
|
Quantity
|
27 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)=O
|
Type
|
CUSTOM
|
Details
|
while stirring with a magnetic stirring bar
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was placed in a 50 mL three-neck flask
|
Type
|
CUSTOM
|
Details
|
equipped with a reflux condenser
|
Type
|
ADDITION
|
Details
|
thermometer, and addition funnel
|
Type
|
CUSTOM
|
Details
|
was carefully dripped in at 60 degrees Centigrade
|
Type
|
CUSTOM
|
Details
|
An exothermic reaction
|
Type
|
ADDITION
|
Details
|
After addition of the entire quantity
|
Type
|
TEMPERATURE
|
Details
|
the reaction was maintained for 1 hour at 70 degrees Centigrade
|
Duration
|
1 h
|
Type
|
DISTILLATION
|
Details
|
distilled in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C[Si](Cl)(C(C)C)C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |